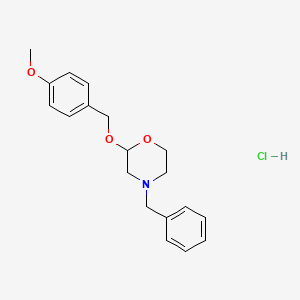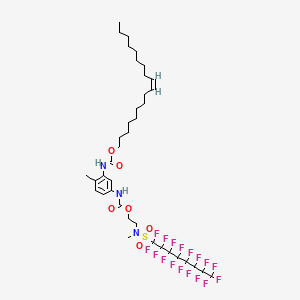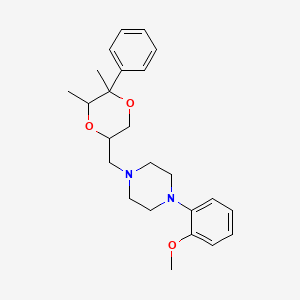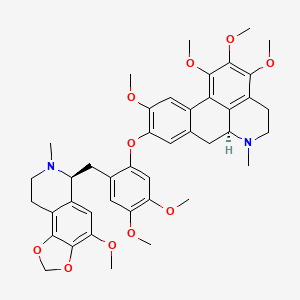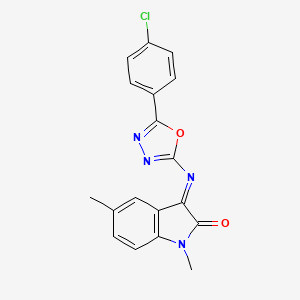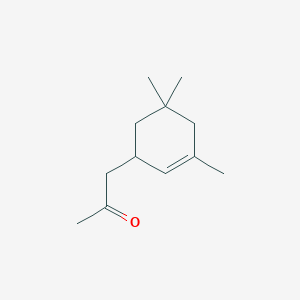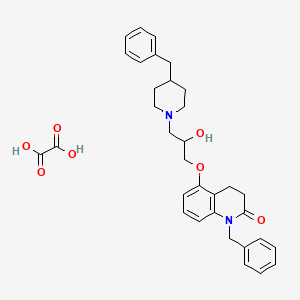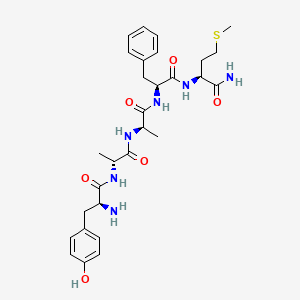
Potassium decafluoro(trifluoromethyl)cyclohexanesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium decafluoro(trifluoromethyl)cyclohexanesulphonate is a fluorinated organic compound with the molecular formula C7F13KO3S. It is known for its unique chemical properties, including high thermal stability and resistance to chemical degradation. This compound is often used in various industrial and scientific applications due to its distinctive characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium decafluoro(trifluoromethyl)cyclohexanesulphonate typically involves the fluorination of cyclohexanesulfonic acid derivatives. One common method includes the reaction of cyclohexanesulfonic acid with elemental fluorine in the presence of a catalyst. The reaction conditions often require low temperatures and controlled environments to ensure the selective fluorination of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced fluorination techniques and catalysts further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium decafluoro(trifluoromethyl)cyclohexanesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into less fluorinated analogs.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce partially fluorinated cyclohexanes.
Wissenschaftliche Forschungsanwendungen
Potassium decafluoro(trifluoromethyl)cyclohexanesulphonate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and fluorination reactions.
Biology: Employed in studies involving fluorinated compounds and their biological interactions.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of high-performance materials and coatings due to its thermal stability and chemical resistance.
Wirkmechanismus
The mechanism of action of potassium decafluoro(trifluoromethyl)cyclohexanesulphonate involves its interaction with molecular targets through fluorine atoms. The high electronegativity of fluorine allows the compound to form strong bonds with various substrates, leading to its effectiveness in chemical reactions. The pathways involved often include the formation of stable intermediates and transition states that facilitate the desired transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium perfluorooctanesulfonate
- Potassium perfluorobutanesulfonate
- Potassium perfluorohexanesulfonate
Uniqueness
Potassium decafluoro(trifluoromethyl)cyclohexanesulphonate is unique due to its specific fluorination pattern and the presence of a trifluoromethyl group. This structural feature imparts distinct chemical properties, such as enhanced thermal stability and resistance to degradation, making it more suitable for certain applications compared to other similar compounds.
Eigenschaften
CAS-Nummer |
68156-07-0 |
|---|---|
Molekularformel |
C7F13KO3S |
Molekulargewicht |
450.22 g/mol |
IUPAC-Name |
potassium;2,2,3,3,4,4,5,5,6,6-decafluoro-1-(trifluoromethyl)cyclohexane-1-sulfonate |
InChI |
InChI=1S/C7HF13O3S.K/c8-2(9)1(7(18,19)20,24(21,22)23)3(10,11)5(14,15)6(16,17)4(2,12)13;/h(H,21,22,23);/q;+1/p-1 |
InChI-Schlüssel |
QWHNLWMMNRIUNZ-UHFFFAOYSA-M |
Kanonische SMILES |
C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)S(=O)(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



